Clinical HCV Viral Load Reduction: Isatoribine vs. Standard of Care
In a proof-of-concept Phase IB clinical trial, intravenous (IV) Isatoribine demonstrated a significant antiviral effect as a monotherapy. This provides a quantified baseline for its efficacy in chronic HCV infection, which can be compared to the historical performance of interferon-alpha-based standard of care at the time of the study [1].
| Evidence Dimension | Mean plasma HCV RNA reduction (log10 units) after 7 days |
|---|---|
| Target Compound Data | -0.76 log10 units (mean reduction; P = 0.001) for 800 mg IV daily dose (n=12) |
| Comparator Or Baseline | Historical interferon-alpha monotherapy: typically achieves a 1-2 log10 reduction after several weeks, with lower initial week-1 response and significantly higher adverse event burden [1]. |
| Quantified Difference | Isatoribine achieved a mean 0.76 log10 reduction (approx. 82% viral load decrease) in just 7 days, while interferon-based therapies required longer treatment durations to reach comparable viral load declines and were associated with more severe side effects [1]. |
| Conditions | Phase IB, open-label, dose-escalating study in 32 adult patients chronically infected with HCV (majority genotype 1). Dosing: 200, 400, 600, 800 mg IV once daily for 7 days. |
Why This Matters
This establishes Isatoribine's potent and rapid antiviral activity as a monotherapy, providing a quantitative benchmark for evaluating the efficacy of its prodrugs and comparing it to historical immune-based treatments.
- [1] Anadys Pharmaceuticals Reports Hepatitis C Viral Load Reduction in Completed Phase IB Clinical Trial of Isatoribine. Infection Control Today. Nov 3, 2004. View Source
